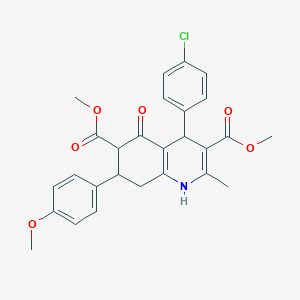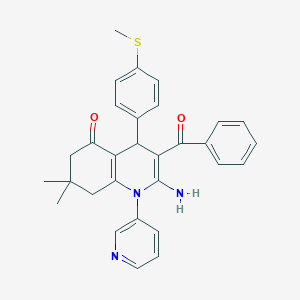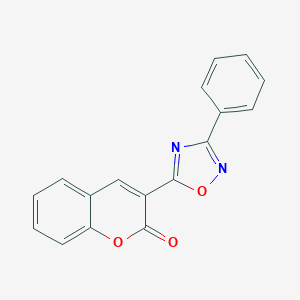
2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate, also known as ethofumesate, is a herbicide used to control weeds in various crops. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
Ethofumesate works by inhibiting the biosynthesis of chlorophyll in plants, leading to the death of the target weeds. The compound targets the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. Ethofumesate binds to the PPO enzyme and prevents it from functioning, leading to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
Ethofumesate has been shown to have low toxicity in mammals and is considered safe for use in crops. The compound is metabolized in the liver and excreted in the urine. Ethofumesate has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethofumesate is a well-established herbicide and has been extensively studied for its herbicidal properties. The compound is effective in controlling various weeds and has low toxicity in mammals. However, the compound has limited solubility in water, which can make it difficult to formulate for use in the field. Additionally, 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate can be expensive to produce, which can limit its use in certain applications.
Zukünftige Richtungen
Possible future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate include:
1. Studying the potential use of this compound in combination with other herbicides to increase its effectiveness in controlling weeds.
2. Investigating the use of this compound in controlling weeds in non-crop areas such as parks and roadsides.
3. Studying the potential use of this compound in treating inflammatory diseases such as arthritis.
4. Developing new synthesis methods for this compound to increase its efficiency and reduce its cost of production.
5. Investigating the environmental impact of this compound and developing strategies to minimize its impact on the ecosystem.
Conclusion:
Ethofumesate is a well-established herbicide with extensive scientific research applications. The compound has been studied for its herbicidal properties, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Possible future directions for research on this compound include studying its potential use in combination with other herbicides, investigating its use in non-crop areas, and developing new synthesis methods to increase its efficiency and reduce its cost of production.
Synthesemethoden
Ethofumesate is synthesized through the reaction of 2-ethylaniline with ethyl chloroformate, which is then reacted with 4-(2,4-dichlorophenoxy)butanoic acid. The resulting compound is purified through recrystallization to obtain pure 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate. The synthesis method is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Ethofumesate has been extensively studied for its herbicidal properties and has been shown to be effective in controlling various weeds in crops such as sugar beet, potato, and soybean. The compound has also been studied for its potential use in controlling weeds in non-crop areas such as golf courses, parks, and roadsides. Additionally, 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Eigenschaften
Molekularformel |
C20H21Cl2NO4 |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
[2-(2-ethylanilino)-2-oxoethyl] 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C20H21Cl2NO4/c1-2-14-6-3-4-7-17(14)23-19(24)13-27-20(25)8-5-11-26-18-10-9-15(21)12-16(18)22/h3-4,6-7,9-10,12H,2,5,8,11,13H2,1H3,(H,23,24) |
InChI-Schlüssel |
QFBAIRCJIWWYBF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)

![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)


